molecular formula C18H13ClN2O5 B3897594 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B3897594
M. Wt: 372.8 g/mol
InChI Key: HUVNWCPTGWGIEV-PEZBUJJGSA-N
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Description

4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrol-2-one core with multiple substituents, including a chlorobenzoyl group, a hydroxy group, a methyl group, and a nitrophenyl group.

Properties

IUPAC Name

(4Z)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-methyl-5-(3-nitrophenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-20-15(11-3-2-4-13(9-11)21(25)26)14(17(23)18(20)24)16(22)10-5-7-12(19)8-6-10/h2-9,15,22H,1H3/b16-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUVNWCPTGWGIEV-PEZBUJJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(=C(C2=CC=C(C=C2)Cl)O)C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(/C(=C(\C2=CC=C(C=C2)Cl)/O)/C(=O)C1=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrol-2-one core. One common approach is to start with a suitable pyrrole derivative and then introduce the various substituents through controlled chemical reactions. For example:

  • Formation of Pyrrol-2-one Core: : The pyrrol-2-one core can be synthesized from pyrrole through oxidation reactions.

  • Introduction of Substituents: : The chlorobenzoyl group can be introduced via a Friedel-Crafts acylation reaction, while the hydroxy and nitro groups can be added through nitration and hydroxylation reactions, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and yield. The process would involve careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations to optimize the production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The hydroxy group can be further oxidized to a carboxylic acid.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The chlorobenzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include tin (Sn) and hydrogen (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophilic substitution reactions often use strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

  • Oxidation: : Formation of 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one carboxylic acid.

  • Reduction: : Formation of 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-aminophenyl)-1,5-dihydro-2H-pyrrol-2-one.

  • Substitution: : Formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : It might be used in the production of advanced materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The exact pathways and targets would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of substituents. Similar compounds might include other pyrrol-2-one derivatives with different substituents. For example:

  • 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

  • 4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-(4-chlorobenzoyl)-3-hydroxy-1-methyl-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one

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